molecular formula C8H7ClF2O3S B1401101 4-Ethoxy-2,3-difluorobenzenesulfonyl chloride CAS No. 293299-90-8

4-Ethoxy-2,3-difluorobenzenesulfonyl chloride

Cat. No. B1401101
M. Wt: 256.65 g/mol
InChI Key: OKFHCUSEFPDMLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethoxy-2,3-difluorobenzenesulfonyl chloride is a chemical compound with the molecular formula C8H7ClF2O3S . It is used in various chemical reactions and can be purchased from chemical suppliers .


Molecular Structure Analysis

The molecular structure of 4-Ethoxy-2,3-difluorobenzenesulfonyl chloride consists of an aromatic benzene ring substituted with ethoxy, difluoro, and sulfonyl chloride groups . The molecular weight of this compound is 256.65 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Ethoxy-2,3-difluorobenzenesulfonyl chloride include a molecular weight of 256.65 and a molecular formula of C8H7ClF2O3S .

Scientific Research Applications

  • Synthesis and application of trifluoromethylpyridines

    • Field : Agrochemical and pharmaceutical industries .
    • Application : Trifluoromethylpyridine (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .
    • Methods : The synthesis of TFMP derivatives involves the use of 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products .
    • Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines

    • Field : Organic chemistry .
    • Application : The synthesis of a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines containing alkyl, aromatic, hindered, chiral and achiral hydroxyalkyl, ester and imidazole groups .
    • Methods : These compounds were prepared from cyanuric chloride by sequential substitution of the chloride atom using oxygen, nitrogen and sulfur centered nucleophiles .
    • Results : The 2,4,6-trialkoxy-1,3,5-triazines were prepared in moderate to high yields (52 - 89 %) .
  • Synthesis of Trifluoromethylpyridines

    • Field : Agrochemical and pharmaceutical industries .
    • Application : Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .
    • Methods : The synthesis of TFMP derivatives involves the use of 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products .
    • Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
  • Electrophilic Aromatic Substitution

    • Field : Organic chemistry .
    • Application : This is a common reaction in organic chemistry where an electrophile substitutes a hydrogen atom in an aromatic compound .
    • Methods : The reaction involves the attack of an electrophile at carbon to form a cationic intermediate . The aromatic ring is regenerated from this cationic intermediate by loss of a proton from the sp3-hybridized carbon .
    • Results : This procedure has an advantage over direct sulfonation in that sulfonyl chlorides usually are soluble in organic solvents and may be easily separated from the reaction mixture .
  • Synthesis of 2-[(4-Fluorophenyl)-sulfonyl]ethoxy Carbonyl

    • Field : Organic chemistry .
    • Application : The 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group for protection of hydroxyl groups has been designed, synthesized, and evaluated .
    • Methods : Fsec-Cl was readily prepared in 91% yield over three steps and subsequently used to protect 4-fluorobenzyl alcohol in high yield .
    • Results : The Fsec group was found to be a useful protecting group for hydroxyl groups .
  • Friedel-Crafts Acylation of Benzene Derivatives
    • Field : Organic chemistry .
    • Application : Friedel-Crafts acylation of aromatic compounds is one of the most frequently used reactions in organic synthesis to form C-C bonds . This is of great importance in the preparation of natural products, active pharmaceutical ingredients, agrochemicals, fine chemicals, and fragrances .
    • Methods : The reaction involves the use of various catalysts such as metal halogen acid, metal oxide, metal triflate, ionic liquids, and miscellaneous catalytic systems . The reaction allows the synthesis of monoacylated products from the reaction between arenes and acyl chlorides or anhydrides .
    • Results : The traditional Lewis acid-catalyzed Friedel–Crafts acylation has its environmental drawbacks, including requiring more than stoichiometric amounts, strictly anhydrous conditions, and produces corrosive acid wastes .

properties

IUPAC Name

4-ethoxy-2,3-difluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF2O3S/c1-2-14-5-3-4-6(15(9,12)13)8(11)7(5)10/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKFHCUSEFPDMLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)S(=O)(=O)Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxy-2,3-difluorobenzenesulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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